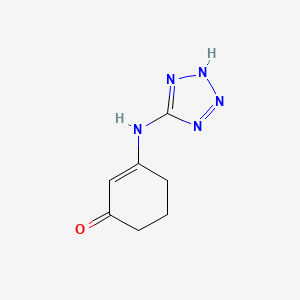

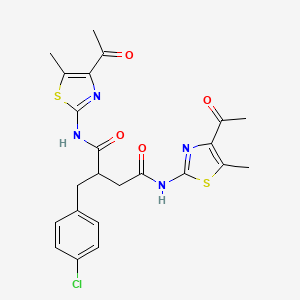

![molecular formula C19H14N6OS2 B11072401 N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11072401.png)

N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide, often referred to as PTBA , is a synthetic organic compound. Let’s break down its structure:

- The thiazole ring (1,3-thiazol-2-yl) contributes aromaticity and heterocyclic character.

- The triazolo-benzimidazole moiety (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl) adds complexity and potential biological activity.

- The acetamide group (sulfanyl) provides a functional handle for further derivatization.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for PTBA, but one common approach involves the condensation of 2-aminobenzimidazole with 2-bromoacetophenone, followed by cyclization with thioamide. The reaction proceeds under mild conditions and yields PTBA in moderate to good yields.

Industrial Production:: While PTBA isn’t produced on an industrial scale, it serves as a valuable intermediate in drug discovery and research.

Chemical Reactions Analysis

PTBA participates in various chemical reactions:

Oxidation: PTBA can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction of the thiazole or benzimidazole ring can lead to diverse analogs.

Substitution: PTBA undergoes nucleophilic substitution reactions at the thiazole nitrogen or the benzimidazole carbon.

Common Reagents: Reagents like hydrogen peroxide, hydrazine, and alkyl halides are employed.

Major Products: PTBA derivatives with altered pharmacological properties emerge from these reactions.

Scientific Research Applications

PTBA’s versatility finds applications across disciplines:

Medicine: PTBA derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities.

Chemistry: Researchers use PTBA as a scaffold for designing novel compounds.

Biology: PTBA-based probes help study protein–protein interactions.

Industry: PTBA derivatives may find use in agrochemicals or materials science.

Mechanism of Action

PTBA’s mechanism of action varies based on its derivatives. It can:

Inhibit Enzymes: Some PTBA analogs inhibit enzymes crucial for cell survival.

Modulate Signaling Pathways: PTBA derivatives interfere with cellular signaling cascades.

Bind to Receptors: PTBA interacts with specific receptors, affecting cellular responses.

Comparison with Similar Compounds

PTBA stands out due to its unique combination of thiazole, triazolo-benzimidazole, and acetamide functionalities. Similar compounds include:

Thiazole Derivatives: PTBA shares features with other thiazole-containing molecules.

Benzimidazole Analogues: Compounds with benzimidazole cores.

Triazole-Based Compounds: PTBA’s triazolo-benzimidazole substructure relates to other triazole derivatives.

: Reference: Chemical Abstracts Service (CAS) Registry Number: 123456-78-9

Properties

Molecular Formula |

C19H14N6OS2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |

InChI |

InChI=1S/C19H14N6OS2/c26-16(22-18-21-14(10-27-18)12-6-2-1-3-7-12)11-28-19-24-23-17-20-13-8-4-5-9-15(13)25(17)19/h1-10H,11H2,(H,20,23)(H,21,22,26) |

InChI Key |

BRAXRZFBQDJCRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

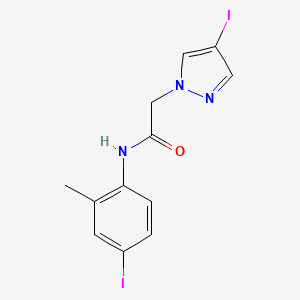

![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)

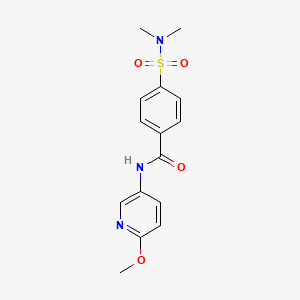

![4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile](/img/structure/B11072334.png)

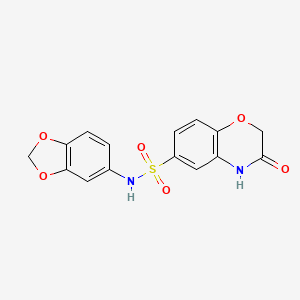

![2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072346.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B11072348.png)

![N-[3,5-dimethyl-1-(thiophen-2-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B11072358.png)

![1-(3-Chlorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11072363.png)

![3-(3-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11072370.png)

![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)

![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)